2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of benzofuran . It has a molecular formula of C12H9N3O2S and a molecular weight of 259.28 .
Synthesis Analysis
The synthesis of similar compounds involves the design and biological evaluation of a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs . An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran moiety, a pyrimidine ring, and a trifluoromethoxy phenyl group .Scientific Research Applications
Synthesis and Biological Evaluation
Amplifiers of Phleomycin : Research on purine analogues, including benzothiazole and benzoxazole derivatives similar in structure to the query compound, has shown that these molecules can act as amplifiers of phleomycin against in vitro cultures of Escherichia coli. This suggests potential applications in enhancing antibiotic efficacy (Brown & Iwai, 1979).
Radioligands for PET Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a pyrimidine core with the query compound, have been reported as selective ligands for the translocator protein (18 kDa), with implications for PET imaging in neurology and oncology (Dollé et al., 2008).
Antitumor Activity : Studies on compounds featuring a 2,4-diaminofuro[2,3-d]pyrimidine core have investigated the impact of structural variations on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity, hinting at the potential chemotherapeutic applications of structurally related compounds (Gangjee et al., 2000).
Antimicrobial and Quantum Calculations : The reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has been explored, revealing good antimicrobial activity. Computational calculations provided insights into their reactivity, suggesting potential for the design of new antimicrobial agents (Fahim & Ismael, 2019).
Crystal Structure Analysis
- Molecular Conformation Studies : Investigations into the crystal structures of similar acetamide derivatives have elucidated their molecular conformations, providing a basis for understanding how structural features might influence biological activity and drug design (Subasri et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not provided, similar compounds have been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Future Directions
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c20-19(21,22)28-12-7-5-11(6-8-12)25-15(26)9-29-18-17-16(23-10-24-18)13-3-1-2-4-14(13)27-17/h1-8,10H,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPEVLILBYEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.